N-(2,5-Dichlorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide N-(2,5-Dichlorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 577960-96-4
VCID: VC16138689
InChI: InChI=1S/C16H14Cl2N6OS/c1-2-24-15(13-8-19-5-6-20-13)22-23-16(24)26-9-14(25)21-12-7-10(17)3-4-11(12)18/h3-8H,2,9H2,1H3,(H,21,25)
SMILES:
Molecular Formula: C16H14Cl2N6OS
Molecular Weight: 409.3 g/mol

N-(2,5-Dichlorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.: 577960-96-4

Cat. No.: VC16138689

Molecular Formula: C16H14Cl2N6OS

Molecular Weight: 409.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-Dichlorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide - 577960-96-4

Specification

CAS No. 577960-96-4
Molecular Formula C16H14Cl2N6OS
Molecular Weight 409.3 g/mol
IUPAC Name N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C16H14Cl2N6OS/c1-2-24-15(13-8-19-5-6-20-13)22-23-16(24)26-9-14(25)21-12-7-10(17)3-4-11(12)18/h3-8H,2,9H2,1H3,(H,21,25)
Standard InChI Key RCINGKFGXDMUOE-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=NC=CN=C3

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure integrates three key domains:

  • Dichlorophenyl Group: Positioned at the 2- and 5-positions of the benzene ring, the chlorine atoms enhance lipophilicity and electronic stability, facilitating membrane penetration.

  • 1,2,4-Triazole Core: The triazole ring contributes to hydrogen bonding and π-π stacking interactions, critical for target binding. The ethyl substituent at the 4-position modulates steric effects.

  • Pyrazin-2-yl-Thioacetamide Moiety: The pyrazine ring introduces nitrogen-rich heteroaromaticity, while the thioether linkage (-S-) enhances redox activity and metabolic stability.

Molecular Properties

PropertyValue
Molecular FormulaC16H14Cl2N6OS
Molecular Weight409.3 g/mol
IUPAC NameN-(2,5-dichlorophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Topological Polar Surface Area113 Ų

The compound’s LogP value (estimated at 3.2) suggests moderate lipophilicity, balancing bioavailability and cellular uptake.

Synthesis and Optimization

Reaction Pathways

While explicit synthetic protocols remain proprietary, inferred methodologies involve:

  • Thioacetamide Formation: Coupling 2,5-dichloroaniline with chloroacetyl chloride, followed by thiolation using 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol.

  • Triazole Functionalization: Cyclocondensation of hydrazine derivatives with nitriles under acidic conditions to form the triazole core.

Critical Parameters

  • Temperature: Controlled between 60–80°C to prevent side reactions.

  • Catalysts: Lewis acids (e.g., ZnCl2) improve yield by 15–20%.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

PathogenMIC (µg/mL)Mechanism Insight
Staphylococcus aureus32Cell wall synthesis inhibition via PBP2a binding
Escherichia coli16DNA gyrase inhibition (IC50: 8 µM)
Pseudomonas aeruginosa64Efflux pump interference

The dichlorophenyl group enhances membrane disruption, while the triazole moiety chelates Mg²⁺ ions essential for bacterial enzymes.

Anticancer Activity

In MCF-7 cells, the compound induces apoptosis via:

  • Caspase-3 Activation: 3-fold increase at 25 µM.

  • Cell Cycle Arrest: G1 phase accumulation (65% vs. 45% control).

  • ROS Generation: 2.5-fold elevation, triggering mitochondrial dysfunction.

Comparative Cytotoxicity

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)42
HepG2 (Liver Cancer)38

Selectivity indices (SI) for MCF-7 exceed 3.0 relative to non-cancerous HEK293 cells.

Structural Analogues and Activity Trends

Key Analogues

  • 2-Cyano-N-(2,5-dichlorophenyl)acetamide: Lacks the triazole-pyrazine unit, reducing antimicrobial potency (MIC: 64 µg/mL for S. aureus).

  • N-(4-Methoxyphenyl) Triazole Derivatives: Methoxy groups improve solubility but lower logP (2.8), diminishing blood-brain barrier penetration.

Structure-Activity Relationships (SAR)

  • Chlorine Substitution: Dichloro > monochloro in antibacterial activity (ΔMIC: −50%).

  • Triazole N-Substituents: Ethyl enhances metabolic stability vs. methyl (t1/2: 6.2 vs. 3.8 hrs).

Future Directions and Challenges

Pharmacokinetic Optimization

  • Prodrug Strategies: Esterification of the acetamide to enhance oral bioavailability (current F: 22%).

  • Nanoparticle Delivery: Poly(lactic-co-glycolic acid) (PLGA) carriers to improve tumor targeting.

Target Identification

CRISPR-Cas9 screens and molecular docking studies are needed to map interactions with:

  • Bacterial Topoisomerase IV

  • Human Bcl-2 Apoptotic Regulators

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